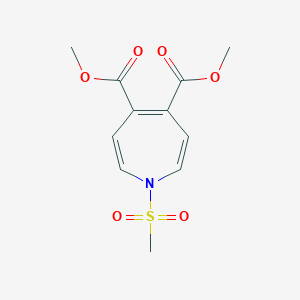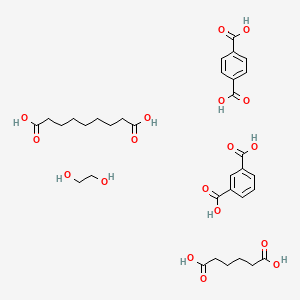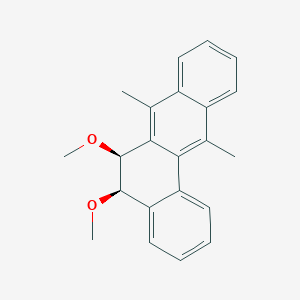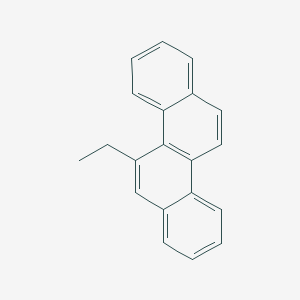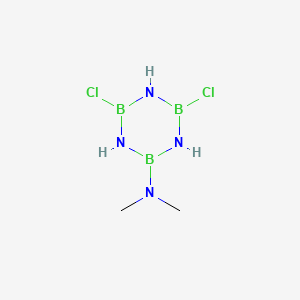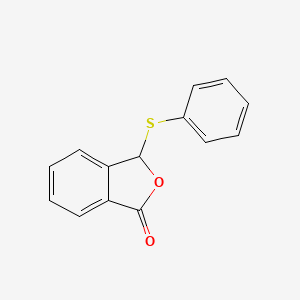
Dibutyl piperidin-1-ylphosphonodithioite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl piperidin-1-ylphosphonodithioite is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl piperidin-1-ylphosphonodithioite typically involves the reaction of piperidine derivatives with phosphonodithioite reagents. One common method includes the use of dibutyl phosphonodithioite as a starting material, which reacts with piperidine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl piperidin-1-ylphosphonodithioite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonodithioate derivatives.
Reduction: Reduction reactions can convert it into phosphonodithioite derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring or the phosphonodithioite group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonodithioate derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.
Applications De Recherche Scientifique
Dibutyl piperidin-1-ylphosphonodithioite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of dibutyl piperidin-1-ylphosphonodithioite involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phosphonodithioite group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dibutyl piperidin-1-ylphosphonodithioite include:
Piperidine derivatives: Compounds like piperine and piperidine itself, which share the piperidine ring structure.
Phosphonodithioite derivatives: Compounds with similar phosphonodithioite groups, such as dibutyl phosphonodithioite.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the phosphonodithioite group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
53431-24-6 |
|---|---|
Formule moléculaire |
C13H28NPS2 |
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
bis(butylsulfanyl)-piperidin-1-ylphosphane |
InChI |
InChI=1S/C13H28NPS2/c1-3-5-12-16-15(17-13-6-4-2)14-10-8-7-9-11-14/h3-13H2,1-2H3 |
Clé InChI |
ZUHVTZAGGCSETE-UHFFFAOYSA-N |
SMILES canonique |
CCCCSP(N1CCCCC1)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
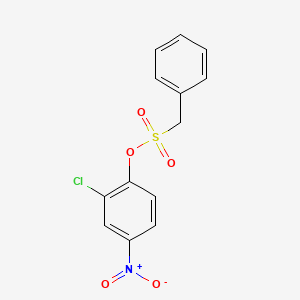
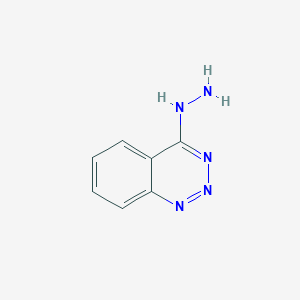
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
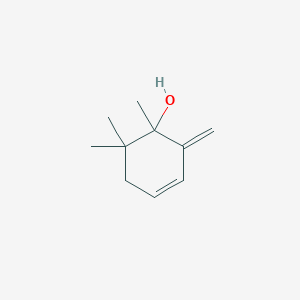
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
